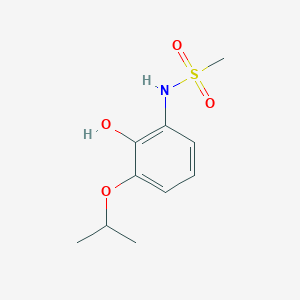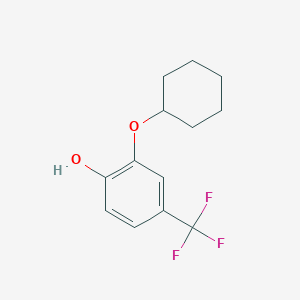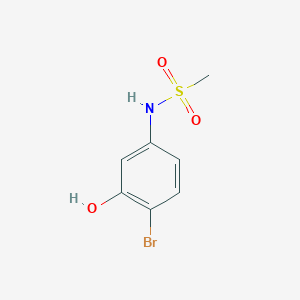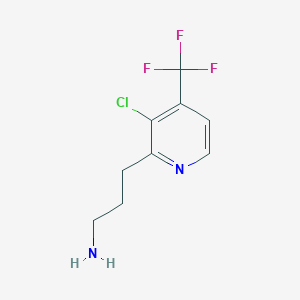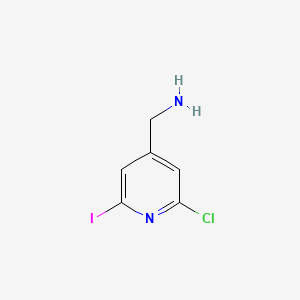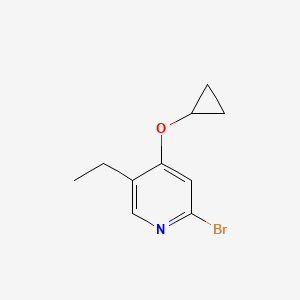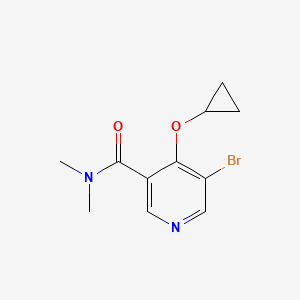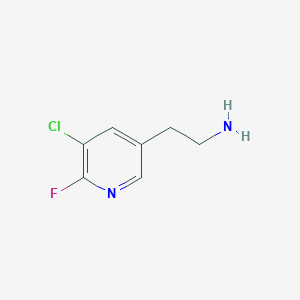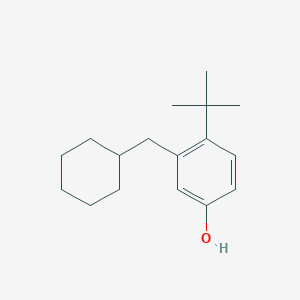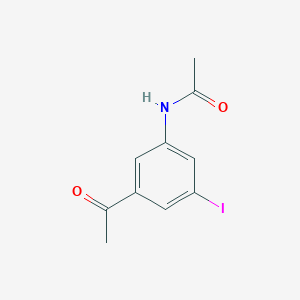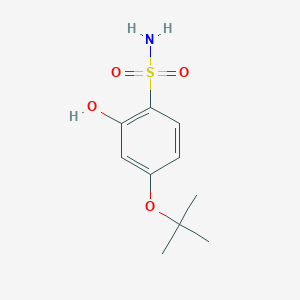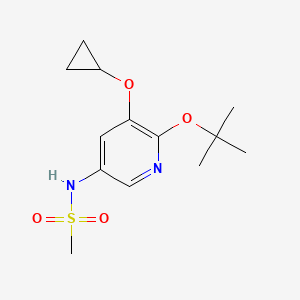
N-(6-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide is a complex organic compound with the molecular formula C13H20N2O4S. This compound is characterized by the presence of a pyridine ring substituted with tert-butoxy and cyclopropoxy groups, along with a methanesulfonamide moiety. It is primarily used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves multiple steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring with the desired substituents. This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Tert-butoxy and Cyclopropoxy Groups: The tert-butoxy and cyclopropoxy groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and controlled temperatures to ensure selective substitution.
Attachment of the Methanesulfonamide Group: The final step involves the introduction of the methanesulfonamide group. This is typically achieved through sulfonamide formation reactions, which involve the reaction of a sulfonyl chloride with an amine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the pyridine ring or the sulfonamide group, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy or cyclopropoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
N-(6-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of N-(6-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-Tert-butoxy-3-cyclopropoxypyridin-2-YL)methanesulfonamide: This compound is similar in structure but differs in the position of the substituents on the pyridine ring.
N-(6-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
N-(6-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research applications where specific reactivity or biological activity is desired.
Propriétés
Formule moléculaire |
C13H20N2O4S |
|---|---|
Poids moléculaire |
300.38 g/mol |
Nom IUPAC |
N-[5-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C13H20N2O4S/c1-13(2,3)19-12-11(18-10-5-6-10)7-9(8-14-12)15-20(4,16)17/h7-8,10,15H,5-6H2,1-4H3 |
Clé InChI |
HEFVMJRGEKTRDM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=C(C=N1)NS(=O)(=O)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol](/img/structure/B14842657.png)

